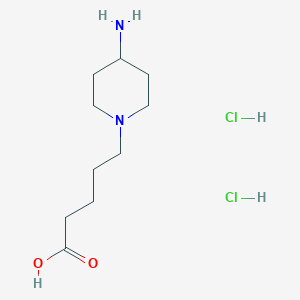
4-氨基-5-(3-氯-5-(三氟甲基)吡啶-2-基)嘧啶-2-硫醇
描述
“4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol” is a chemical compound that belongs to the class of compounds known as trifluoromethylpyridines (TFMPs). TFMPs and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives like “4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol” is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol” is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
医药应用
该化合物参与了许多活性药物成分 (API) 的合成。 例如,它用于合成纳泊菲尼布,一种用于治疗 RAF 驱动癌症的 RAF 抑制剂 .
农药应用
包括该化合物在内的三氟甲基吡啶 (TFMP) 衍生物广泛用于农药工业。 它们主要用于保护作物免受害虫侵害 .
兽医应用
几种 TFMP 衍生物也用于兽医行业。 这些化合物已获得市场批准,可在各种兽医产品中使用 .
吡啶基配体的合成
该化合物可用于合成吡啶基配体以稳定高价碘,该配体应用于广泛的合成转化 .
丙型肝炎治疗中 NS5B 的抑制剂
2-氨基-3-氯-5-三氟甲基吡啶,该化合物的衍生物,充当合成新型咪唑 [1,2-a] 吡啶-香豆素杂合分子的反应物。 这些分子作为丙型肝炎病毒的非结构蛋白 5B (NS5B) 的抑制剂,用于丙型肝炎的潜在治疗 .
含氟有机化学品的研究
包括该化合物在内的含氟有机化学品的发展是一个越来越重要的研究课题。 这些化合物对农药、医药和功能材料领域的最新进展做出了重大贡献 .
未来方向
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that “4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol” and similar compounds may have potential for future research and applications in the agrochemical and pharmaceutical industries.
作用机制
Target of Action
Compounds like “4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol” often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The compound might interact with its target through various types of chemical bonds, such as hydrogen bonds, ionic bonds, or van der Waals interactions. The specific mode of action would depend on the compound’s structure and the nature of its target .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
生化分析
Biochemical Properties
4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor of certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . The interaction between 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol and this enzyme is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Cellular Effects
The effects of 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways involved in cell proliferation and apoptosis, leading to altered cell growth and survival . Additionally, 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol can impact gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes.
Molecular Mechanism
At the molecular level, 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding interaction can lead to the inhibition of enzyme function, which in turn affects the biochemical pathways in which the enzyme is involved . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, resulting in reduced efficacy. Long-term studies have shown that continuous exposure to 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation . Higher doses can lead to toxic or adverse effects, including liver and kidney damage. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing the risk of toxicity.
Metabolic Pathways
4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites produced during this process can have different biological activities, which can contribute to the overall effects of the compound. Additionally, 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, which can affect its localization and accumulation. The distribution of 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Additionally, the subcellular localization of 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol can affect its stability and activity, influencing its overall biological effects.
属性
IUPAC Name |
6-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4S/c11-6-1-4(10(12,13)14)2-16-7(6)5-3-17-9(19)18-8(5)15/h1-3H,(H3,15,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFWMUDFPQUENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=C(NC(=S)N=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140563 | |
| Record name | 2(1H)-Pyrimidinethione, 6-amino-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823183-35-2 | |
| Record name | 2(1H)-Pyrimidinethione, 6-amino-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823183-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyrimidinethione, 6-amino-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride](/img/structure/B1448493.png)

![Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B1448496.png)






![3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride](/img/structure/B1448504.png)
